8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-tert-butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-21(2,3)16-10-12-22(13-11-16)24(18(14-28-22)20(26)27)19(25)15-6-8-17(9-7-15)23(4)5/h6-9,16,18H,10-14H2,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFJYAAFQPVHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which is characterized by the presence of both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of various biological pathways.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a dimethylamino group that may influence its interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O4 |
| Molecular Weight | 423.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds with similar structural features often exhibit significant biological activity. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Its structural characteristics suggest that it might interact with various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involved apoptosis induction through modulation of apoptotic pathways (PubChem) .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of similar compounds, where the spirocyclic structure contributed to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death (Bidepharm) .
- Neuroprotective Effects : Research has suggested that certain derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases (RSC Publishing) .
Toxicological Profile
While the biological activities are promising, it is essential to consider the safety profile:
Scientific Research Applications
Medicinal Chemistry
8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant bioactivity against various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the substituents can enhance potency against specific cancer cell lines. The spirocyclic framework contributes to favorable interactions with biological targets, suggesting that this compound may also exhibit similar anticancer properties .
Biological Research
The compound has been utilized in studies examining protein-ligand interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain proteins, making it a valuable tool for understanding biochemical pathways.
Example: Binding Studies
Research involving molecular dynamics simulations has shown that the compound can stabilize certain protein conformations, which is critical for elucidating mechanisms of action in cellular processes . Such studies highlight its potential role in drug design and development.
Materials Science
In addition to biological applications, this compound has implications in materials science, particularly in the development of polymers and nanomaterials.
Application: Polymer Synthesis
The compound's reactive functional groups can be utilized in polymer chemistry to create novel materials with tailored properties. For instance, incorporating this compound into polymer matrices could enhance thermal stability or mechanical strength .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Electronic Modifications
- Substituent Effects on Solubility: The dimethylamino group in the target compound increases polarity compared to non-polar substituents (e.g., methyl or tert-butyl). This may enhance aqueous solubility but reduce membrane permeability . Fluorinated analogs (e.g., 2,4-difluorobenzoyl) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Impact of tert-Butyl Group : The tert-butyl substituent at position 8 is conserved in the target compound and some analogs (e.g., ). This group likely reduces oxidative metabolism and enhances steric shielding of the spirocyclic core.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Design
The spirocyclic core of the compound necessitates a convergent synthetic approach. Retrosynthetic disconnection reveals two primary fragments:
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The tert-butyl-substituted 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid backbone.
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The 4-(dimethylamino)benzoyl electrophilic coupling partner.
The spirocyclic system is constructed via oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane intermediates, a strategy validated for analogous spiro[4.5]decanes. This method ensures stereochemical fidelity at the spiro center, critical for biological activity.
Step 1: Formation of the Spirocyclic Core
The synthesis begins with cyclohexadiene derivatives subjected to Diels-Alder cycloaddition to form tricyclic ketones. For example, treatment of 4-methoxy-1,3-cyclohexadiene with methyl vinyl ketone under Lewis acid catalysis (e.g., BF₃·Et₂O) yields tricyclo[5.2.2.0¹,⁵]undec-8-en-3-one.
Step 2: Oxidative Cleavage
Ozonolysis or OsO₄-mediated dihydroxylation followed by oxidative cleavage (e.g., with Jones reagent) converts the tricyclic ketone into the spiro[4.5]decane skeleton. For instance, ozonolysis of tricyclo[5.2.2.0¹,⁵]undec-8-en-3-one (25a) produces 4,8-dimethylspiro[4.5]dec-7-en-1-one (31a).
Step 3: Bridgehead Functionalization
The tert-butyl group is introduced via nucleophilic substitution at the bridgehead position. Reaction of the spirocyclic intermediate with tert-butylmagnesium bromide in THF at −78°C achieves this transformation.
Step 4: Carboxylic Acid Installation
The 3-carboxylic acid moiety is installed through a novel one-pot reductive cleavage of α-methoxy carboxylic acids. Treatment of 8-methoxy-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with sodium in liquid ammonia, followed by methyl iodide quenching, yields the methyl-substituted carboxylic acid.
Step 5: Acylation with 4-(Dimethylamino)benzoyl Chloride
The final step involves Friedel-Crafts acylation using 4-(dimethylamino)benzoyl chloride under anhydrous AlCl₃ catalysis. Reaction at 0°C in dichloromethane affords the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Lewis Acids : BF₃·MeOH outperforms AlCl₃ in tricyclic ketone synthesis, providing an 8:1 ratio of desired enone (22b) to isomer (23b).
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Oxidative Agents : Jones reagent (CrO₃/H₂SO₄) achieves >90% conversion in spiro acid formation compared to KMnO₄ (65–70%).
Purification and Isolation Techniques
Chromatographic Methods
Crystallization
Recrystallization from methanol/water (4:1) yields colorless crystals suitable for X-ray diffraction analysis.
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use fume hood; avoid ingestion |
| H315 | Causes skin irritation | Wear nitrile gloves and lab coat |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use NIOSH-approved respirator |
Storage under ambient conditions (20–25°C, 60% RH) in amber glass vials ensures stability for >24 months.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic strategies for constructing the spiro[4.5]decane core in this compound?
The synthesis of the spiro[4.5]decane scaffold typically involves cyclocondensation reactions. For example, highlights the use of 2-oxa-spiro[3.4]octane-1,3-dione reacting with benzothiazol-2-yl derivatives under reflux conditions to form six-membered spiro rings. Key steps include optimizing reaction temperature, solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reactants to favor spirocyclization over linear byproducts. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the spiro product .
Q. How can spectroscopic techniques (IR, UV-Vis) validate the structural integrity of this compound?
- IR Spectroscopy : Focus on characteristic absorption bands for the tert-butyl group (C-H stretching at ~1360–1390 cm⁻¹), carbonyl groups (amide C=O at ~1650–1680 cm⁻¹), and the dimethylamino moiety (N-CH3 at ~2800–2850 cm⁻¹). notes that benzylic C-H stretching in electron-deficient environments may exhibit shifts toward higher wavelengths (e.g., ~2900 cm⁻¹) due to conjugation with electron-withdrawing groups .
- UV-Vis Spectroscopy : The dimethylaminobenzoyl moiety typically absorbs in the 250–320 nm range (π→π* transitions). Solvent polarity effects on λmax should be documented to confirm electronic interactions .
Q. What are the challenges in elemental analysis for this compound, and how are they addressed?
High-resolution mass spectrometry (HRMS) or combustion analysis is essential due to the compound’s high molecular weight and nitrogen/oxygen content. emphasizes the use of elemental analysis (C, H, N) with <0.3% deviation from theoretical values. For hygroscopic samples, pre-drying under vacuum is recommended to avoid moisture interference .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., DFT) combined with transition-state modeling can predict favorable reaction paths. describes ICReDD’s approach: using computational reaction path searches to identify low-energy intermediates and guide experimental conditions (e.g., solvent choice, catalyst screening). For example, simulating the activation energy of spirocyclization versus side reactions (e.g., dimerization) can reduce trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR or IR assignments often arise from conformational flexibility or tautomerism. suggests:
- Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation of the tert-butyl group).
- Isotopic labeling : Replace labile protons (e.g., hydroxyl groups) with deuterium to simplify spectra.
- Cross-validation : Compare experimental IR peaks with computed vibrational spectra (e.g., using Gaussian software) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Derivatization : Modify substituents on the benzoyl or spirodecane moieties (e.g., replacing dimethylamino with morpholino) to assess impact on bioactivity.
- Enzyme inhibition assays : highlights protocols for testing inhibition of kinases or proteases, using fluorescence polarization or SPR to measure binding affinity. Include controls for nonspecific interactions (e.g., bovine serum albumin) .
- Molecular docking : Align computational predictions (e.g., AutoDock Vina) with experimental IC50 values to validate binding modes .
Methodological Considerations
Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres.
- Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents (e.g., molecular sieves for amines).
- Monitor reaction progress via TLC with fluorescence indicators to minimize exposure .
Q. How can researchers address low yields in spirocyclization steps?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to stabilize transition states.
- Microwave-assisted synthesis : notes that controlled microwave heating can enhance reaction rates and selectivity for complex heterocycles .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in synthesizing and characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
